(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

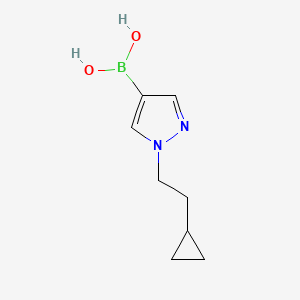

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the 1-position with a 2-cyclopropylethyl group and a boronic acid (-B(OH)₂) moiety at the 4-position (Figure 1). This compound is structurally classified within the family of heterocyclic boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds and in biomedical applications due to their reversible diol-binding capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the borylation of the corresponding pyrazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or alkyl-aryl compounds.

Oxidation: Alcohols or ketones.

Reduction: Boranes or boronate esters.

Scientific Research Applications

Oncology

Recent studies have highlighted the potential of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid as an inhibitor of specific kinases involved in cancer progression. For example, derivatives of this compound have shown significant inhibitory effects on Aurora kinases, which are crucial for cell cycle regulation.

Case Study: Aurora Kinase Inhibition

A series of compounds derived from this compound were synthesized and tested for their ability to inhibit Aurora-A and Aurora-B kinases. The most potent inhibitors exhibited IC50 values below 0.1 μM in cellular assays, demonstrating significant potential for cancer treatment.

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| 7a | Aurora-A | 0.212 | Kinase inhibition |

| 7a | Aurora-B | 0.461 | Kinase inhibition |

| 14d | Aurora-A | 0.035 | Enhanced potency |

| 14d | Aurora-B | 0.075 | Enhanced potency |

Neurodegenerative Diseases

The compound has also been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and other tauopathies. Studies suggest that inhibitors targeting phosphoinositide 3-kinase pathways may provide therapeutic benefits in these conditions.

Case Study: PIKfyve Inhibition

Research indicates that compounds related to this compound can inhibit PIKfyve, a kinase implicated in various neurological disorders. These inhibitors may help ameliorate symptoms associated with conditions like amyotrophic lateral sclerosis and frontotemporal dementia.

Antiviral Properties

Certain derivatives of this compound have demonstrated antiviral activity against flaviviruses by targeting viral proteases, suggesting a broader application in infectious disease treatment.

Case Study: Flavivirus Inhibition

Research indicated that specific derivatives could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), supporting the therapeutic potential of pyrazole-based compounds in treating viral infections.

Mechanism of Action

The mechanism of action of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at the 1-position of the pyrazole ring significantly impacts the physicochemical and functional properties of boronic acids. Key comparisons include:

*Calculated based on formula C₈H₁₃BN₂O₂.

Key Observations:

- Steric Effects: The 2-cyclopropylethyl group introduces moderate steric hindrance compared to tert-butyl (bulkiest) and methyl (smallest).

- Electronic Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl in ) lower the pKa of boronic acids, enhancing their Lewis acidity and diol-binding capacity. The cyclopropylethyl group, being electron-neutral, likely results in a pKa closer to neutral (~8–9), similar to unsubstituted phenylboronic acids .

- Biological Activity: Substituted pyrazole boronic acids exhibit varied antimicrobial and anticancer activities. For instance, 2-chlorophenyl derivatives show promise against E. coli and C. albicans , while arylidene heterocycles demonstrate anti-glioblastoma effects . The cyclopropylethyl group’s rigidity may improve target selectivity in such applications.

Reactivity in Suzuki-Miyaura Coupling

Boronic acids are pivotal in Suzuki-Miyaura reactions, where substituent effects dictate reaction efficiency:

- Steric Hindrance: Bulky groups (e.g., tert-butyl ) slow transmetalation steps, reducing coupling yields. The cyclopropylethyl group’s intermediate bulk may offer a compromise between stability and reactivity.

- Electronic Effects: Electron-deficient boronic acids (e.g., 2-chlorophenyl ) accelerate oxidative addition with palladium catalysts. The cyclopropylethyl substituent’s neutral electronic nature suggests moderate reactivity, akin to benzyl or ethyl analogues .

Biological Activity

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, particularly those substituted with pyrazole moieties, have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), a critical enzyme involved in various signaling pathways that regulate cell growth, metabolism, and survival.

Inhibition of PI3Kγ

Research indicates that derivatives of pyrazole, including this compound, exhibit selective inhibition of PI3Kγ:

- IC50 Values : The compound has demonstrated an IC50 value in the low micromolar range against PI3Kγ, indicating potent inhibitory activity. For instance, similar compounds have reported IC50 values as low as 0.064 μM in cellular assays .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by various structural modifications. Key observations include:

- Cyclopropyl Substitution : The presence of the cyclopropyl group enhances binding affinity to the target enzyme by facilitating optimal interactions within the active site.

- Boronic Acid Functionality : The boronic acid group is crucial for the interaction with hydroxyl groups on target proteins, which is essential for its biological activity.

Antitumor Activity

Several studies have documented the antitumor potential of pyrazole derivatives:

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .

- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, these compounds have demonstrated enhanced cytotoxic effects, suggesting potential for combination therapies.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in activated immune cells, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was identified as one of the most potent inhibitors against BRAF(V600E) mutant melanoma cells. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Selective PI3Kγ Inhibition

A detailed structure-activity relationship study revealed that modifications to the cyclopropylethyl moiety significantly impacted selectivity and potency against PI3Kγ. The findings suggest that optimizing this region could lead to more effective therapeutic agents targeting PI3K signaling pathways .

Q & A

Q. Basic: What are the optimal synthetic strategies for (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid?

Methodological Answer:

The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing aryl/heteroaryl boronic acids. For this compound, start with 4-bromo-1-(2-cyclopropylethyl)-1H-pyrazole and react it with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Key parameters:

- Solvent system: 1,4-Dioxane/water (10:1 ratio) for solubility and reactivity .

- Temperature: 100°C under inert atmosphere for 2–4 hours .

- Workup: Extract with EtOAC, dry over Na₂SO₄, and purify via silica gel chromatography (gradient elution with EtOAc/petroleum ether) .

Table 1: Representative Reaction Conditions

| Reagent | Catalyst/Base | Solvent | Yield |

|---|---|---|---|

| B₂Pin₂ (1.3 eq) | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 85–89% |

Q. Basic: How to confirm structural integrity and purity of this boronic acid?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- ¹H NMR: Identify cyclopropylethyl protons (δ 0.5–1.5 ppm as multiplets) and pyrazole protons (δ 7.6–8.5 ppm as singlets) .

- LC-MS: Confirm molecular ion peak (e.g., m/z 221 [M+H]⁺ for C₈H₁₂BN₃O₂) and assess purity (>95%) .

- HPLC: Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to quantify impurities. Retention time consistency indicates purity .

Note: For boron-specific analysis, employ ¹¹B NMR (δ 10–35 ppm for boronic acids) .

Q. Advanced: How can this compound enable targeted protein degradation (e.g., PROTACs)?

Methodological Answer:

This boronic acid can act as a rigid linker in PROTACs to spatially orient E3 ligase ligands and target protein binders. Key steps:

Conjugation: React the boronic acid with aryl halides via Suzuki coupling to introduce functional groups (e.g., carboxylic acids for further derivatization) .

Linker Design: Incorporate steric hindrance (cyclopropylethyl group) to stabilize ternary complexes and improve proteasome recruitment efficiency .

Validation: Assess degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .

Table 2: PROTAC Linker Design Parameters

| Property | Impact on Degradation Efficiency |

|---|---|

| Rigidity | Enhances ternary complex stability |

| Hydrophobicity | Affects cellular permeability |

Q. Advanced: How to utilize its boronic acid moiety for glycoproteome analysis?

Methodological Answer:

Exploit boronic acid’s affinity for cis-diols in glycoproteins:

Surface Functionalization: Immobilize the compound on microfluidic chips or magnetic beads via carbodiimide coupling .

Capture/Release: Adjust pH to 8.5 for binding glycoproteins; lower to 4.0 for elution .

Downstream Analysis: Use LC-MS/MS to profile enriched glycoproteins. Compare with non-glycosylated protein controls .

Critical Consideration: Competing saccharides (e.g., sorbitol) may interfere—include blocking agents in buffers .

Q. Stability and Reactivity: How to mitigate decomposition during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C under argon in amber vials to prevent oxidation. Avoid moisture (use molecular sieves) .

- Incompatibilities: Strong oxidizing agents (e.g., HNO₃) induce decomposition to CO₂ and NOₓ. Use inert solvents (e.g., THF) for handling .

- Monitoring Stability: Perform periodic HPLC analysis to detect degradation products (e.g., cyclopropane ring-opening byproducts) .

Q. Structural Analysis: How to resolve crystallographic data for this compound?

Methodological Answer:

- Crystallization: Use slow vapor diffusion (e.g., hexane/EtOAc) to obtain single crystals .

- Data Collection: Employ synchrotron radiation for high-resolution (<1.0 Å) X-ray diffraction.

- Refinement: Use SHELXL for small-molecule refinement. Validate boron geometry (B–O bond length ~1.36 Å) .

Table 3: Key Crystallographic Parameters

| Parameter | Expected Value |

|---|---|

| B–O Bond Length | 1.36 Å |

| Dihedral Angle (Pyrazole-B) | 0–5° |

Q. Addressing Data Contradictions: How to reconcile conflicting reactivity reports?

Methodological Answer:

- Controlled Replicates: Repeat reactions under standardized conditions (e.g., fixed Pd catalyst loading, solvent purity).

- Mechanistic Probes: Use DFT calculations (e.g., Gaussian 16) to model boronic acid’s electronic profile and predict reactivity .

- Cross-Validation: Compare results across multiple characterization methods (e.g., NMR, LC-MS, X-ray) to confirm consistency .

Properties

Molecular Formula |

C8H13BN2O2 |

|---|---|

Molecular Weight |

180.01 g/mol |

IUPAC Name |

[1-(2-cyclopropylethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C8H13BN2O2/c12-9(13)8-5-10-11(6-8)4-3-7-1-2-7/h5-7,12-13H,1-4H2 |

InChI Key |

OQCOFPFTZGYBHI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)CCC2CC2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.